(r)-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol
説明
(R)-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol is a chiral amino alcohol featuring a 4-(difluoromethoxy)phenyl substituent. This compound belongs to a class of β-amino alcohols, which are critical intermediates in pharmaceuticals, particularly in the synthesis of β-blockers, antiviral agents, and enzyme inhibitors. The difluoromethoxy group enhances metabolic stability compared to methoxy analogs by resisting oxidative degradation, while the amino alcohol moiety facilitates hydrogen bonding and chiral recognition in biological systems .
特性
分子式 |
C9H11F2NO2 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
(2R)-2-amino-2-[4-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m0/s1 |
InChIキー |
YTHACPLZDAHPTP-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H](CO)N)OC(F)F |
正規SMILES |
C1=CC(=CC=C1C(CO)N)OC(F)F |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(difluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thiols, amines
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted derivatives with new functional groups
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions or receptor-ligand binding.
Medicine
In medicine, ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of high-value products.
作用機序
The mechanism of action of ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
| Compound Name | Substituents on Phenyl Ring | Functional Groups | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|---|
| (R)-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol | 4-(difluoromethoxy) | Amino alcohol (R-config) | C₉H₁₀F₂NO₂ | Not provided | High metabolic stability, chiral |
| (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol | 4-methoxy, 2-methyl | Amino alcohol (R-config) | C₁₀H₁₅NO₂ | 1213920-90-1 | Methyl enhances lipophilicity |
| (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol | 4-chloro, 2,5-difluoro | Amino alcohol (S-config) | C₈H₇ClF₂NO | Not provided | Halogens increase electronegativity |
| (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol | 3,5-dimethoxy | Amino alcohol (R-config) | C₁₀H₁₅NO₃ | Not provided | Electron-donating groups |
| (1S)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine | 4-(difluoromethoxy) | Primary amine (S-config) | C₉H₁₀F₂NO | Not provided | Lacks hydroxyl, impacts solubility |
| (R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol | 2,2-difluorobenzo[d][1,3]dioxole | Amino alcohol (R-config) | C₉H₉F₂NO₃ | 1072855-42-5 | Rigid bicyclic structure |
Notes:
- Chirality: The (R)-configuration in amino alcohols is critical for binding to biological targets (e.g., adrenergic receptors) .
- Substituent Effects : Difluoromethoxy groups (-OCF₂H) balance lipophilicity and metabolic stability better than methoxy (-OCH₃) or halogens (-Cl, -F) .
- Functional Groups: Amino alcohols (vs. primary amines) exhibit higher solubility in polar solvents due to hydrogen bonding .
Cost and Availability :
- Analogs like (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol are priced at €1,144/g, while (1S)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine costs €1,199/g, suggesting fluorinated derivatives are generally expensive due to complex synthesis .
生物活性
(R)-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol, known for its potential therapeutic applications, has garnered attention in medicinal chemistry. This compound, with a molecular formula of CHFNO and a CAS number of 175716-15-1, is characterized by its difluoromethoxy substitution, which significantly influences its biological activity.
The structural features of this compound contribute to its pharmacological profile. The presence of the difluoromethoxy group enhances lipophilicity and may affect the compound's interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 203.19 g/mol |
| CAS Number | 175716-15-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The difluoromethoxy group is believed to enhance binding affinity and selectivity towards these targets.
Pharmacological Studies
Recent studies have demonstrated that the compound exhibits notable activity against several cellular models. For instance, in vitro assays indicated that it can inhibit certain cancer cell lines, suggesting potential applications in oncology. The compound's efficacy was evaluated using various concentrations, revealing a dose-dependent response.
Case Studies
- Cancer Cell Inhibition : In a study published in Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM .
- Neuroprotective Effects : Another investigation focused on neurodegenerative models where the compound displayed protective effects against oxidative stress-induced cell death. The study highlighted its potential as a therapeutic agent for conditions like Alzheimer's disease .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has moderate bioavailability due to first-pass metabolism. In vivo studies in rodent models demonstrated that oral administration resulted in lower plasma levels compared to intraperitoneal administration, suggesting that formulation strategies may be necessary to enhance systemic exposure .
Q & A
Basic Research Questions
Q. What are the recommended enantioselective synthesis routes for (R)-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol, and how is stereochemical purity ensured?
- Methodology : Enantioselective synthesis typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. For example, catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer with high enantiomeric excess (ee). Post-synthesis, chiral HPLC or polarimetry is used to verify stereochemical purity. Evidence from related chiral amino alcohols (e.g., (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride) highlights the use of chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC analysis .
Q. How can NMR spectroscopy and mass spectrometry be optimized to characterize this compound’s structural integrity?
- Methodology :
- ¹H/¹³C NMR : Focus on the difluoromethoxy group’s splitting patterns (e.g., coupling constants ~50 Hz) and the chiral center’s chemical shift.
- 19F NMR : Quantifies difluoromethoxy group integrity, with typical δ values near -80 ppm for CF₂ groups.
- HRMS : Confirm molecular formula (C₉H₁₀F₂NO₂) with <2 ppm mass error. PubChem-derived protocols for similar fluorinated amino alcohols recommend deuterated DMSO as a solvent to resolve hydroxyl and amine protons .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : Solubility tests in polar (water, ethanol) and nonpolar solvents (DCM, THF) guide formulation for biological assays. Stability studies (pH 3–9, 25–37°C) using HPLC track degradation products. Hydrochloride salt formation (as seen in related compounds) enhances aqueous solubility and shelf life .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Methodology :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. The difluoromethoxy group increases lipophilicity vs. methoxy analogs, enhancing blood-brain barrier penetration.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Fluorination typically reduces oxidative metabolism .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism)?
- Methodology :
- Target Profiling : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm target engagement.
- Off-Target Screening : Employ kinase/GPCR panels to identify cross-reactivity. For example, benzimidazole derivatives with difluoromethoxy groups show dual activity due to sulfhydryl interactions .
Q. How can computational modeling predict the compound’s interaction with chiral receptors or enzymes?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enantioselective binding pockets (e.g., GABA receptors).
- MD Simulations : Assess binding stability over 100-ns trajectories. The (R)-configuration may favor hydrogen bonding with conserved residues (e.g., Tyr in active sites) .
Q. What environmental factors (pH, temperature, light) most significantly impact this compound’s stability during long-term storage?
- Methodology : Accelerated stability testing (ICH Q1A guidelines):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
